

# Spectroscopic Profile of Chloromethylphosphonic Acid: A Technical Guide

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## Compound of Interest

Compound Name: Chloromethylphosphonic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **chloromethylphosphonic acid**, a key organophosphorus compound. Due to the limited availability of published data for this specific molecule, this document presents a combination of available data for **chloromethylphosphonic acid** and representative data from closely related phosphonic acids. This approach offers a robust framework for researchers engaged in the analysis and characterization of similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds. The following tables summarize the expected chemical shifts and coupling constants for **chloromethylphosphonic acid** based on data for analogous compounds.

### Proton ( $^1\text{H}$ ) NMR Data

$^1\text{H}$  NMR spectroscopy provides information on the hydrogen atoms within the molecule. The methylene protons adjacent to both the chlorine atom and the phosphonic acid group are expected to show a characteristic doublet due to coupling with the phosphorus-31 nucleus.

Proton	Expected Chemical Shift ( $\delta$ , ppm)	Expected Multiplicity	Expected Coupling Constant (J, Hz)
Cl-CH <sub>2</sub> -P	3.5 - 4.5	Doublet (d)	<sup>2</sup> J <sub>P-H</sub> : 10 - 15
P-(OH) <sub>2</sub>	10 - 12 (broad)	Singlet (s)	-

Note: The chemical shift of the acidic protons is highly dependent on the solvent and concentration.

## Carbon-<sup>13</sup> (<sup>13</sup>C) NMR Data

<sup>13</sup>C NMR spectroscopy is used to determine the carbon framework of the molecule. The carbon atom in **chloromethylphosphonic acid** is expected to exhibit a doublet due to direct coupling with the phosphorus-31 nucleus.

Carbon	Expected Chemical Shift ( $\delta$ , ppm)	Expected Multiplicity	Expected Coupling Constant (J, Hz)
Cl-CH <sub>2</sub> -P	45 - 60	Doublet (d)	<sup>1</sup> J <sub>P-C</sub> : 130 - 150

## Phosphorus-<sup>31</sup> (<sup>31</sup>P) NMR Data

<sup>31</sup>P NMR is a highly sensitive and informative technique for the direct observation of the phosphorus atom. The chemical shift is indicative of the phosphorus atom's chemical environment. For **chloromethylphosphonic acid**, a single resonance is expected.

Phosphorus	Expected Chemical Shift ( $\delta$ , ppm)	Expected Multiplicity
P	+15 to +25	Singlet (proton-decoupled)

## Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of **chloromethylphosphonic acid** is expected to be characterized by strong absorptions corresponding to the P=O, P-O, C-Cl, and O-H bonds.

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (phosphonic acid)	2500 - 3300	Strong, Broad
C-H stretch	2900 - 3000	Medium
P=O stretch	1150 - 1250	Strong
P-O stretch	950 - 1100	Strong
C-Cl stretch	600 - 800	Medium to Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For **chloromethylphosphonic acid** (molecular weight: 130.47 g/mol), the mass spectrum would likely be obtained using electrospray ionization (ESI) in negative ion mode, given the acidic nature of the phosphonic acid group.

Ion	Expected m/z	Description
[M-H] <sup>-</sup>	129.95	Deprotonated molecular ion
[M-HCl] <sup>-•</sup>	93.97	Loss of hydrogen chloride
[PO <sub>3</sub> ] <sup>-</sup>	78.96	Phosphate fragment

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of phosphonic acids.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of the phosphonic acid in 0.6-1.0 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, CD<sub>3</sub>OD, or DMSO-d<sub>6</sub>). Ensure the sample is free of particulate matter by filtering if necessary.

- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of  $^{13}\text{C}$ , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- **$^{31}\text{P}$  NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence.  $^{31}\text{P}$  NMR is a sensitive nucleus, so fewer scans are generally needed. An external standard of 85%  $\text{H}_3\text{PO}_4$  is used for chemical shift referencing.[\[1\]](#)
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

## FTIR Spectroscopy Protocol (KBr Pellet Method)

- **Sample Preparation:** Grind 1-2 mg of the solid phosphonic acid with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[2\]](#)
- **Pellet Formation:** Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[\[2\]](#)
- **Spectrum Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of an empty sample holder should be collected and subtracted from the sample spectrum.

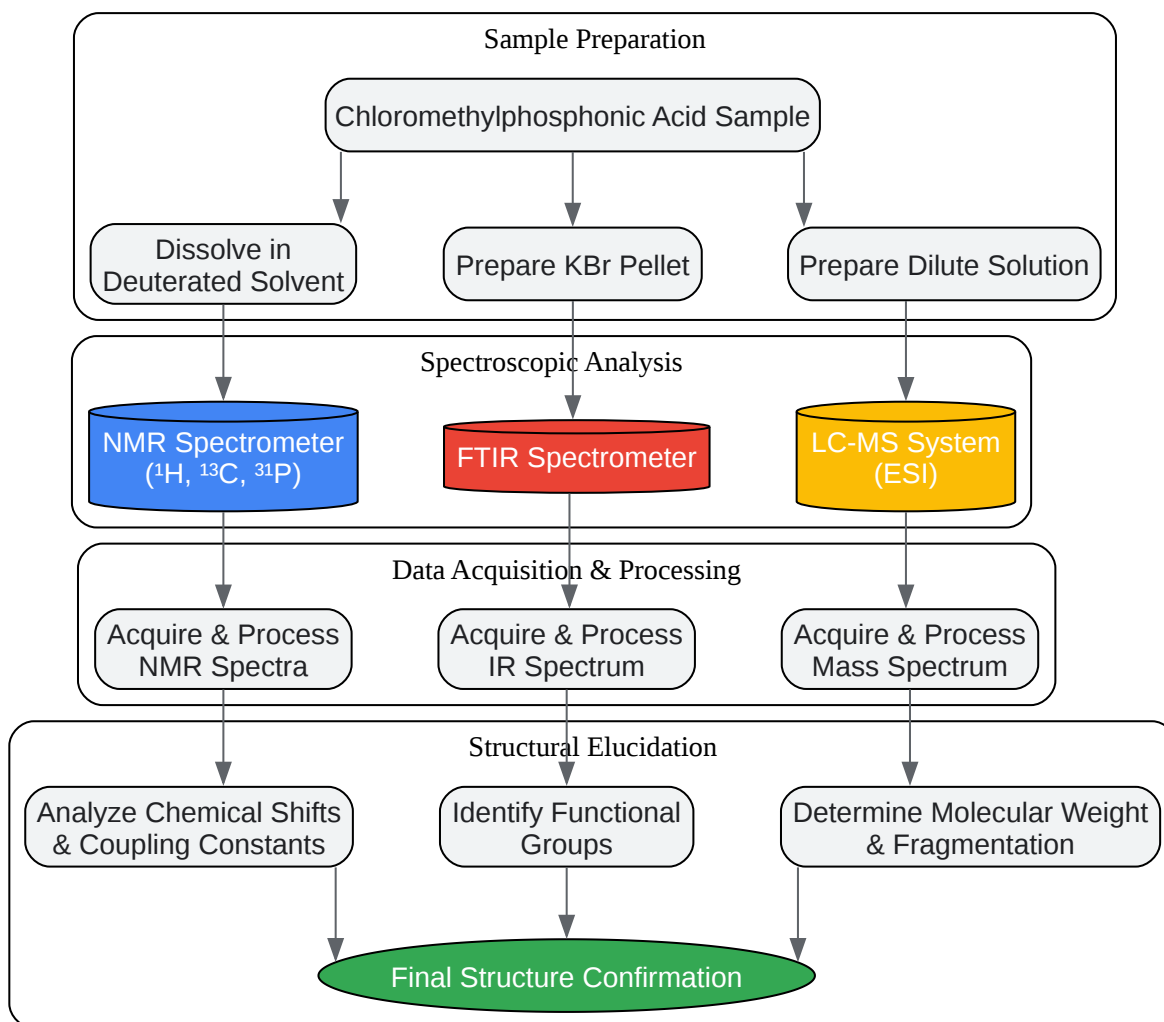
## Mass Spectrometry Protocol (LC-MS with ESI)

- **Sample Preparation:** Prepare a dilute solution of the phosphonic acid (e.g., 1-10  $\mu\text{g/mL}$ ) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of a volatile acid or base to aid ionization.
- **Chromatographic Separation:** Inject the sample into a liquid chromatography system. For polar compounds like phosphonic acids, a porous graphitic carbon or a hydrophilic interaction liquid chromatography (HILIC) column may be used.[\[3\]](#)

- **Mass Spectrometric Detection:** The eluent from the LC is introduced into the electrospray ionization (ESI) source of the mass spectrometer. For phosphonic acids, negative ion mode is typically more sensitive.<sup>[4]</sup>
- **Data Acquisition:** Acquire mass spectra over a relevant  $m/z$  range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.<sup>[4]</sup>

## Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **chloromethylphosphonic acid**.



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### Spectroscopic Analysis Workflow

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